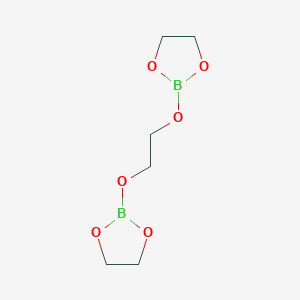
2,2/'-(Ethylenebis(oxy))bis(1,3,2-dioxaborolane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaborolane, 2,2’-[1,2-ethanediylbis(oxy)]bis- is a boron-containing compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes two boron atoms connected by an ethylene bridge through oxygen atoms. Its distinctive properties make it a valuable reagent in organic synthesis and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2,2’-[1,2-ethanediylbis(oxy)]bis- typically involves the reaction of boronic acids or boronates with diols. One common method is the reaction of pinacolborane with ethylene glycol under anhydrous conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the boron-oxygen bonds .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Dioxaborolane, 2,2’-[1,2-ethanediylbis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into boranes or other boron-containing species.
Substitution: The compound can participate in substitution reactions where the boron atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boranes. Substitution reactions can result in a wide range of boron-containing compounds with different functional groups .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,3,2-Dioxaborolane, 2,2’-[1,2-ethanediylbis(oxy)]bis- involves its ability to form stable boron-oxygen bonds. This property allows it to interact with various molecular targets, such as enzymes and receptors, by forming covalent bonds with hydroxyl or amino groups. The compound can also participate in catalytic cycles, where it acts as a catalyst or co-catalyst in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pinacolato)diboron: This compound has a similar boron-oxygen structure but with pinacol groups instead of ethylene bridges.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with a similar dioxaborolane structure but different substituents.
Uniqueness
1,3,2-Dioxaborolane, 2,2’-[1,2-ethanediylbis(oxy)]bis- is unique due to its ethylene bridge, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with molecular targets and enhances its stability in various chemical reactions .
Propriétés
Numéro CAS |
1135-51-9 |
|---|---|
Formule moléculaire |
C6H12B2O6 |
Poids moléculaire |
201.78 g/mol |
Nom IUPAC |
2-[2-(1,3,2-dioxaborolan-2-yloxy)ethoxy]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C6H12B2O6/c1-2-10-7(9-1)13-5-6-14-8-11-3-4-12-8/h1-6H2 |
Clé InChI |
JUHHPHPMDHWWQW-UHFFFAOYSA-N |
SMILES |
B1(OCCO1)OCCOB2OCCO2 |
SMILES canonique |
B1(OCCO1)OCCOB2OCCO2 |
Key on ui other cas no. |
1135-51-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















